molecular formula C7H10N2O2 B6283489 2-(4-methoxypyridazin-3-yl)ethan-1-ol CAS No. 2344681-34-9

2-(4-methoxypyridazin-3-yl)ethan-1-ol

Cat. No.: B6283489
CAS No.: 2344681-34-9
M. Wt: 154.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxypyridazin-3-yl)ethan-1-ol typically involves the reaction of 4-methoxypyridazine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using standard techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxypyridazin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methoxypyridazin-3-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-methoxypyridazin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxypyridazin-3-yl)ethan-1-ol
  • 2-(4-chloropyridazin-3-yl)ethan-1-ol
  • 2-(4-aminopyridazin-3-yl)ethan-1-ol

Uniqueness

2-(4-methoxypyridazin-3-yl)ethan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial processes .

Properties

CAS No.

2344681-34-9

Molecular Formula

C7H10N2O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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